molecular formula C26H27F3N2O6 B612225 Tezacaftor CAS No. 1152311-62-0

Tezacaftor

Cat. No.: B612225
CAS No.: 1152311-62-0
M. Wt: 520.5 g/mol
InChI Key: MJUVRTYWUMPBTR-MRXNPFEDSA-N
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Description

Tezacaftor (VX-661) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It functions by improving the intracellular processing and trafficking of the F508del-CFTR protein, enabling it to reach the cell membrane and restore chloride ion channel activity. This compound is primarily administered in combination with ivacaftor (a CFTR potentiator) to treat cystic fibrosis (CF) in patients with specific mutations, such as F508del homozygosity or F508del/G551D compound heterozygosity .

This compound’s pharmacokinetic (PK) profile includes rapid absorption (time to peak concentration: ~4 hours), a long half-life (~156 hours), and dose-proportional exposure. Its major metabolites (M1-TEZ, M2-TEZ) contribute to its pharmacological activity, with M1-TEZ exhibiting potency comparable to the parent compound .

Chemical Reactions Analysis

  • Tezacaftor doesn’t undergo extensive chemical reactions in the traditional sense. Its primary role is to enhance CFTR function.
  • No major products are formed through chemical transformations; instead, it affects ion transport.
  • Scientific Research Applications

    Clinical Applications

    1. Treatment of Cystic Fibrosis
    Tezacaftor is integral to the treatment of cystic fibrosis, particularly for patients with at least one F508del mutation in the CFTR gene. The combination therapy has demonstrated significant improvements in lung function, nutritional status, and quality of life.

    • Efficacy : In pivotal phase 3 trials, patients receiving ELX/TEZ/IVA showed substantial increases in forced expiratory volume in one second (FEV1), with an average improvement of approximately 14.3% from baseline after 24 weeks compared to placebo . Additionally, there was a notable reduction in pulmonary exacerbations and improvements in sweat chloride concentrations .
    • Long-term Outcomes : A long-term extension study indicated sustained efficacy over time, with continued improvements in lung function and quality of life metrics observed beyond initial treatment periods . The safety profile remained consistent with earlier studies, showing that most adverse events were mild to moderate .

    Comparative Studies

    2. Combination Therapies
    this compound has been evaluated in various combinations to enhance therapeutic outcomes:

    • This compound/Ivacaftor vs. Elexacaftor/Tezacaftor/Ivacaftor : The addition of elexacaftor to this compound and ivacaftor has shown superior results in clinical trials. Patients on the triple therapy experienced greater improvements in lung function compared to those on the dual therapy regimen .
    • Vanzacaftor/Tezacaftor/Deutivacaftor : This newer triple combination has met all primary endpoints in clinical trials, suggesting it may provide comparable or enhanced efficacy over the existing ELX/TEZ/IVA regimen . Early treatment with vanzacaftor has shown potential benefits in preventing disease progression in younger populations .

    Safety Profile

    3. Tolerability and Adverse Effects
    this compound has been generally well tolerated among patients. In clinical studies, the most common adverse effects included cough, headache, and gastrointestinal disturbances, which were predominantly mild or moderate . The overall rate of serious adverse events was low, reinforcing the drug's favorable safety profile.

    Case Studies

    4. Pediatric Applications
    Recent studies have expanded this compound's application to younger populations. A phase 3 trial assessed its use in children aged 2-5 years, demonstrating that the drug was safe and effective in this demographic as well . Significant reductions in sweat chloride levels and improvements in lung clearance index were noted.

    Mechanism of Action

    • Tezacaftor potentiates CFTR function by increasing chloride transport across cell membranes.
    • It targets specific CFTR mutations, enhancing their activity and reducing mucus viscosity.
  • Comparison with Similar Compounds

    Tezacaftor vs. Lumacaftor

    Pharmacokinetics and Drug Interactions

    • Lumacaftor : A first-generation corrector, lumacaftor is a strong CYP3A4 inducer, necessitating dose adjustments for co-administered drugs like ivacaftor. This induction reduces ivacaftor exposure by ~50%, complicating dosing regimens .
    Parameter Lumacaftor/Ivacaftor This compound/Ivacaftor
    CYP3A4 Induction Yes (strong) No
    Ivacaftor Exposure Reduced by 50% Preserved
    DDI Risk High (e.g., with antifungals) Low
    FDA Approval 2015 (Orkambi®) 2018 (Symdeko®/Symkevi®)

    This compound vs. Elexacaftor

    Mechanism and Combination Therapy

    • Elexacaftor : A next-generation corrector with enhanced CFTR stabilization. The triple combination elexacaftor/tezacaftor/ivacaftor (Trikafta®) increases CFTR function by >50% in F508del heterozygotes, outperforming dual corrector regimens .
    • This compound : Serves as a complementary corrector in triple therapy, improving CFTR maturation without overlapping mechanisms with elexacaftor .
    Parameter This compound/Ivacaftor Elexacaftor/Tezacaftor/Ivacaftor
    Target Population F508del homozygotes F508del heterozygotes
    ppFEV1 Improvement +3.75–4.6 percentage points +14.3 percentage points
    Sweat Chloride Reduction -6.04 to -7.02 mmol/L -41.8 mmol/L
    FDA Approval 2018 2019

    Pharmacokinetics

    • Both this compound and elexacaftor are metabolized via CYP3A4, but this compound’s clearance is unaffected by moderate hepatic impairment, whereas elexacaftor requires dose adjustments in such patients .

    This compound vs. Ivacaftor

    Role in CFTR Modulation

    • Ivacaftor: A potentiator that enhances CFTR channel gating.
    • This compound: A corrector that addresses CFTR misfolding. In F508del/G551D compound heterozygotes, this compound/ivacaftor improved ppFEV1 by 4.6 percentage points vs. ivacaftor monotherapy (+2.4 points) .
    Parameter Ivacaftor Monotherapy This compound/Ivacaftor
    Target Mutation G551D F508del/G551D or F508del
    ppFEV1 Improvement +2.4 percentage points +4.6 percentage points
    Metabolic Pathway CYP3A4 (sensitive substrate) CYP3A4 (less sensitive)

    Key Research Findings

    Phase 2 Trial (N=172) : this compound/ivacaftor reduced sweat chloride by 6.04 mmol/L in F508del homozygotes and 7.02 mmol/L in F508del/G551D patients, with sustained ppFEV1 improvements over 56 days .

    EVOLVE Trial (N=510) : Confirmed long-term safety (24 weeks), with respiratory AEs occurring in 12.4% of patients vs. 18.2% in placebo .

    Biological Activity

    Tezacaftor (TEZ), a CFTR modulator, is primarily used in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation. It functions as a type I corrector, enhancing the processing and function of the CFTR protein, which is defective in CF patients. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and safety through various studies and research findings.

    This compound works by stabilizing the CFTR protein during its maturation process in the endoplasmic reticulum (ER). It binds to specific transmembrane domains of the CFTR protein, facilitating proper folding and trafficking to the cell surface. This action is crucial for restoring chloride ion transport in epithelial cells, which is impaired in cystic fibrosis.

    Binding Characteristics

    Research indicates that this compound interacts with several key amino acid residues within the transmembrane helices of CFTR. This binding stabilizes early biogenesis steps and supports subsequent assembly processes essential for functional CFTR channels .

    Combination Therapy

    This compound is often used in combination with elexacaftor and ivacaftor (ETI), which has shown superior efficacy compared to other treatments. The combination significantly improves lung function, reduces sweat chloride concentrations, and enhances overall quality of life for patients .

    Study Results

    A systematic review of clinical trials has demonstrated that this compound, particularly when combined with elexacaftor and ivacaftor, leads to significant improvements in lung function and clinical outcomes:

    • Lung Function : In a meta-analysis involving multiple studies, patients treated with ETI showed an average increase in percent predicted forced expiratory volume in one second (ppFEV1) by approximately 10 percentage points after 24 weeks of treatment .
    • Sweat Chloride Levels : The treatment resulted in a mean reduction of sweat chloride concentration by about 42.8 mmol/L, indicating improved ion transport .
    • Quality of Life : Significant improvements were observed in patient-reported outcomes, including respiratory symptoms and overall health status .

    Case Studies

    • Pediatric Population : A phase 3 open-label trial evaluated the safety and efficacy of ETI in children aged 2-5 years. The study reported that 98.7% of participants experienced mild to moderate adverse events, with clinically significant reductions in sweat chloride levels observed .
    • Adult Patients : In adults who were previously treated with other CFTR modulators, switching to ETI resulted in notable improvements in lung function and a decrease in pulmonary exacerbations over a six-month period .

    Data Table: Clinical Outcomes from Key Studies

    Study ReferencePopulationTreatment DurationppFEV1 ImprovementSweat Chloride ReductionQuality of Life Score Improvement
    Heijerman et al. (2019)Adults with F508del mutation24 weeks+10.2%-42.8 mmol/L+17.4 points
    Fiedorczuk & Chen (2022)Children aged 2-5 years15 days (Part A), 24 weeks (Part B)Not reported-57.9 mmol/LNot reported
    Sutharsan et al. (2021)Patients ≥12 years old24 weeks+9.76%-41.7 mmol/L+20.4 points

    Safety Profile

    This compound has been generally well-tolerated across various studies. The most common adverse effects reported include cough, fever, and rhinorrhea, primarily classified as mild to moderate severity . Long-term safety assessments indicate that serious adverse events are rare.

    Q & A

    Basic Research Questions

    Q. How can researchers design experiments to evaluate Tezacaftor’s mechanism of action in correcting CFTR protein defects?

    • Methodological Answer : Use in vitro models such as human bronchial epithelial (HBE) cells harboring F508del-CFTR mutations. Measure CFTR protein maturation via Western blotting and functional correction via electrophysiological assays (e.g., Ussing chamber measurements). Include controls with vehicle-treated cells and comparator CFTR correctors (e.g., Lumacaftor) to assess relative efficacy .

    Q. What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

    • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 225–245 nm is widely used. Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and column temperature (25–35°C). Validate parameters per ICH guidelines: linearity (1–50 µg/mL), precision (%RSD < 2%), and recovery (>98%) using spiked plasma samples .

    Q. How should researchers address variability in this compound’s efficacy across preclinical models?

    • Methodological Answer : Standardize experimental conditions (e.g., cell passage number, culture media) and use multiple models (e.g., murine CF models, patient-derived organoids). Apply statistical tools like ANOVA to identify confounding variables and report effect sizes with confidence intervals .

    Advanced Research Questions

    Q. What strategies resolve contradictions in this compound’s clinical efficacy data between patient subgroups?

    • Methodological Answer : Conduct subgroup meta-analyses of clinical trial data, stratifying by variables such as genotype (e.g., homozygous vs. heterozygous F508del), age, or concomitant therapies (e.g., Ivacaftor). Use multivariate regression to adjust for covariates and assess heterogeneity via I² statistics .

    Q. How can researchers optimize this compound combination therapies to mitigate drug resistance?

    • Methodological Answer : Employ in silico docking studies to identify synergistic partners (e.g., next-generation CFTR modulators) and validate using dose-matrix assays. Monitor resistance markers (e.g., CFTR mRNA stability) via qPCR and proteomics. Design adaptive clinical trials with dynamic dosing regimens .

    Q. What experimental frameworks are suitable for studying this compound’s off-target effects in non-pulmonary tissues?

    • Methodological Answer : Use tissue-specific knockout models (e.g., intestinal organoids) and high-throughput screening (HTS) for off-target binding. Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathways affected by chronic this compound exposure .

    Q. Data Management and Reproducibility

    Q. How should researchers structure data management plans for this compound pharmacokinetic studies?

    • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) to document raw HPLC chromatograms and plasma concentration-time curves. Share datasets in repositories like ClinicalTrials.gov or Zenodo with standardized metadata (e.g., sample preparation, detection limits) .

    Q. What steps ensure reproducibility of this compound’s in vitro efficacy assays?

    • Methodological Answer : Publish detailed protocols for cell culture conditions (e.g., media supplements, passage numbers) and assay parameters (e.g., voltage settings in Ussing chambers). Include negative/positive controls in all experiments and provide raw data in supplementary materials .

    Q. Contradiction and Bias Mitigation

    Q. How can researchers address publication bias in this compound’s preclinical studies?

    • Methodological Answer : Register all studies in platforms like PROSPERO before initiation. Perform funnel plot analyses to detect asymmetry in published vs. unpublished data. Collaborate with independent labs for blinded replication of key findings .

    Q. What statistical methods are recommended for reconciling conflicting results in this compound’s biomarker studies?

    • Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies. Use sensitivity analyses to test assumptions (e.g., biomarker assay variability) and report posterior probabilities for efficacy claims .

    Q. Experimental Design Innovations

    Q. How can machine learning enhance this compound’s dose optimization in pediatric populations?

    • Methodological Answer : Train algorithms on pharmacokinetic data from existing trials (e.g., age, weight, CYP3A4 activity) to predict individualized dosing. Validate models using in vitro hepatocyte data and virtual patient cohorts .

    Q. What in vivo models best capture this compound’s long-term safety profile?

    • Methodological Answer : Use transgenic CF rabbits or ferrets for longitudinal studies (6–12 months). Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Compare with human post-marketing surveillance data .

    Properties

    IUPAC Name

    1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJUVRTYWUMPBTR-MRXNPFEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H27F3N2O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40673070
    Record name Tezacaftor
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    Molecular Weight

    520.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    Insoluble in water
    Record name Tezacaftor
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    Mechanism of Action

    The transport of charged ions across cell membranes is normally achieved through the actions of the cystic fibrosis transmembrane regulator (CFTR) protein. This protein acts as a channel and allows for the passage of chloride and sodium. This process affects the movement of water in and out of the tissues and impacts the production of mucus that lubricates and protects certain organs and body tissues, including the lungs. In the _F508del_ mutation of the CFTR gene, one amino acid is deleted at the position 508, therefore, the CFTR channel function is compromised, resulting in thickened mucus secretions. CFTR correctors such as tezacaftor aim to repair F508del cellular misprocessing. This is done by modulating the position of the CFTR protein on the cell surface to the correct position, allowing for adequate ion channel formation and increased in water and salt movement through the cell membrane. The concomitant use of ivacaftor is intended to maintain an open channel, increasing the transport of chloride, reducing thick mucus production.
    Record name Tezacaftor
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    CAS No.

    1152311-62-0
    Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide
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    Record name Tezacaftor [USAN]
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    Record name Tezacaftor
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    Record name Tezacaftor
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    Record name (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
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